
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is an organic compound that features a benzene ring substituted with a 1,3-dithiane group and an alpha-methylbenzeneacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzeneacetic acid moiety. One common method involves the reaction of a benzeneacetic acid derivative with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dithiane ring can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
4-(1,3-Dithian-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of benzeneacetic acid.
2-(1,3-Dithian-2-yl)indole: Contains a dithiane ring attached to an indole moiety.
Uniqueness: 4-(1,3-Dithian-2-yl)-alpha-methylbenzeneacetic acid is unique due to the presence of both the dithiane ring and the alpha-methylbenzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
43153-06-6 |
|---|---|
Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H16O2S2/c1-9(12(14)15)10-3-5-11(6-4-10)13-16-7-2-8-17-13/h3-6,9,13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
DNPGTDLVZYNMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2SCCCS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


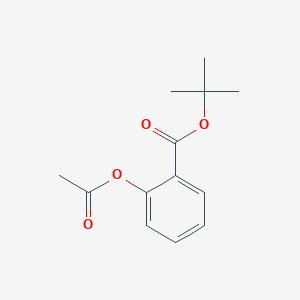

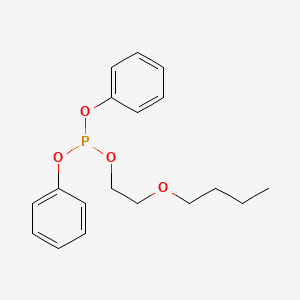
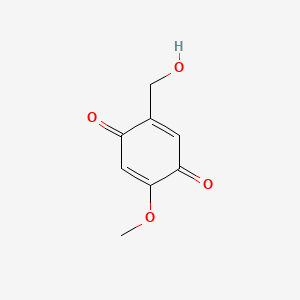
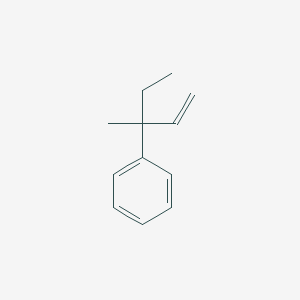
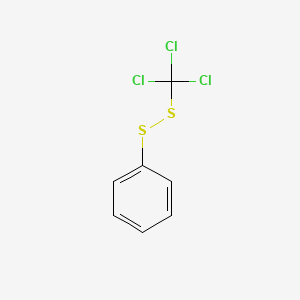
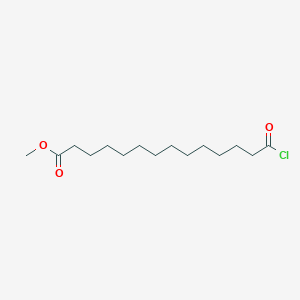
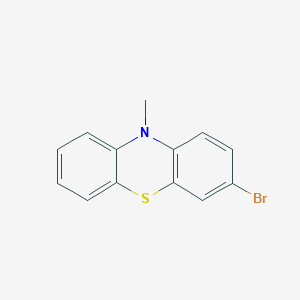

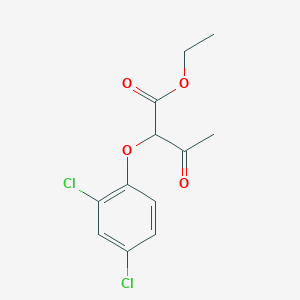
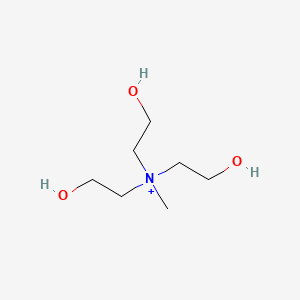
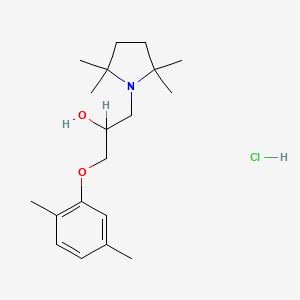
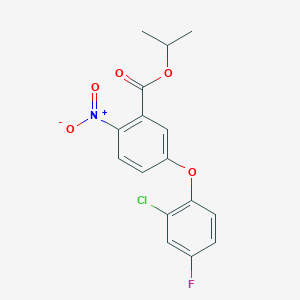
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
